molecular formula C10H12N4O B11780502 2-(5-(1-Aminoethyl)-1H-1,2,4-triazol-3-yl)phenol

2-(5-(1-Aminoethyl)-1H-1,2,4-triazol-3-yl)phenol

Katalognummer: B11780502
Molekulargewicht: 204.23 g/mol
InChI-Schlüssel: RXQSCZPBTOSKDR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(5-(1-Aminoethyl)-1H-1,2,4-triazol-3-yl)phenol is an organic compound that features a phenol group and a triazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(1-Aminoethyl)-1H-1,2,4-triazol-3-yl)phenol typically involves the reaction of 2-(1-aminoethyl)phenol with a triazole derivative under specific conditions. One common method includes the use of benzoyl isothiocyanate to prepare a thiourea derivative, which is then reacted with the triazole compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps as the laboratory methods but on a larger scale, with optimizations for yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-(5-(1-Aminoethyl)-1H-1,2,4-triazol-3-yl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Reagents like alkyl halides can be used for nucleophilic substitution reactions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced triazole derivatives.

    Substitution: Various substituted phenol and triazole derivatives.

Wissenschaftliche Forschungsanwendungen

2-(5-(1-Aminoethyl)-1H-1,2,4-triazol-3-yl)phenol has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-(5-(1-Aminoethyl)-1H-1,2,4-triazol-3-yl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with various biological molecules, while the triazole ring can participate in coordination with metal ions. These interactions can affect enzyme activity and protein function, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(5-(1-Aminoethyl)-1H-1,2,4-triazol-3-yl)phenol is unique due to the presence of both the phenol group and the triazole ring, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.

Eigenschaften

Molekularformel

C10H12N4O

Molekulargewicht

204.23 g/mol

IUPAC-Name

2-[5-(1-aminoethyl)-1H-1,2,4-triazol-3-yl]phenol

InChI

InChI=1S/C10H12N4O/c1-6(11)9-12-10(14-13-9)7-4-2-3-5-8(7)15/h2-6,15H,11H2,1H3,(H,12,13,14)

InChI-Schlüssel

RXQSCZPBTOSKDR-UHFFFAOYSA-N

Kanonische SMILES

CC(C1=NC(=NN1)C2=CC=CC=C2O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.